molecular formula C12H10N2OS3 B1438825 3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155931-27-3

3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B1438825
M. Wt: 294.4 g/mol
InChI Key: BMFTUJFNBFTDDD-UHFFFAOYSA-N
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Description

“3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceuticals and materials science. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .


Synthesis Analysis

The synthesis of this compound involves various methods. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate and its use for the synthesis of 2-thioxopyrimidine-containing condensed derivatives were described in the work by Danswan et al .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The IR spectra of compounds revealed the disappearance of NH 2 /NH bands of the precursor thiophene derivatives. Other characteristic bands of compounds were observed at 2214–2206 cm −1, and at 1678 .

Scientific Research Applications

Synthesis and Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, including thieno[3,2-d]pyrimidin-4(1H)-ones, are recognized for their wide range of biological activities and pharmaceutical applications. These compounds are often explored for their potential as therapeutic agents due to their structural diversity and bioactivity. Research has highlighted the synthesis of pyrimidine derivatives using various catalysts, emphasizing their role in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Heterocyclic Compounds in Drug Design

Compounds containing thiophene units, similar to the one in the queried compound, are integral in drug design due to their bioactive properties. Heterocyclic compounds like furan and thiophene derivatives are critical structural units in medicinal chemistry, contributing to the development of drugs targeting various diseases (Ostrowski, 2022).

Thiophene Derivatives and Their Therapeutic Properties

Thiophene derivatives are particularly noted for their therapeutic properties, encompassing a range of biological activities. Literature reviews over the past decades have systematically analyzed the structure-activity relationships of thiophene derivatives, indicating their potential in developing drugs with various therapeutic effects (Drehsen & Engel, 1983).

Pyrimidine as a Core for Optoelectronic Materials

Beyond their biological significance, pyrimidine and its derivatives are also explored in the field of optoelectronic materials. These compounds are investigated for their applications related to photo- and electroluminescence, demonstrating the versatility of pyrimidine-based compounds in both medicinal chemistry and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-sulfanylidene-3-(2-thiophen-2-ylethyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS3/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFTUJFNBFTDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 4
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 5
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 6
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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